An In-Depth Technical Guide to 5-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 84859-27-8)
An In-Depth Technical Guide to 5-Chloro-N1-methylbenzene-1,2-diamine (CAS No. 84859-27-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 5-Chloro-N1-methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information, including predicted properties, safety data inferred from closely related analogs, and expected reactivity based on the principles of organic chemistry. The guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this versatile chemical scaffold.
Introduction and Chemical Identity
5-Chloro-N1-methylbenzene-1,2-diamine, also known as 4-chloro-N1-methyl-1,2-benzenediamine, is a substituted ortho-phenylenediamine. Ortho-phenylenediamines are a class of aromatic compounds recognized as important building blocks in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activity. The presence of a chloro substituent and an N-methyl group on the diamine scaffold is anticipated to modulate its physicochemical properties and reactivity, making it a valuable intermediate for creating diverse molecular libraries for drug discovery and other applications. Notably, this compound is classified as a "Protein Degrader Building Block," suggesting its potential utility in the development of novel therapeutics such as PROTACs (Proteolysis Targeting Chimeras).
Chemical Structure:
A diagram of the chemical structure of 5-Chloro-N1-methylbenzene-1,2-diamine.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 84859-27-8 | |
| Molecular Formula | C₇H₉ClN₂ | |
| Molecular Weight | 156.61 g/mol | |
| Predicted Boiling Point | 296.5 ± 25.0 °C | [1] |
| Predicted Density | 1.272 ± 0.06 g/cm³ | [1] |
| SMILES | CNC1=C(C=CC(=C1)Cl)N |
Synthesis and Purification
A specific, validated protocol for the synthesis of 5-Chloro-N1-methylbenzene-1,2-diamine is not detailed in publicly available sources. However, a plausible synthetic route can be inferred from standard organic chemistry transformations. A common approach to synthesizing substituted ortho-phenylenediamines involves the reduction of a corresponding ortho-nitroaniline.
Proposed Synthetic Workflow:
A proposed synthetic workflow for 5-Chloro-N1-methylbenzene-1,2-diamine.
Step-by-Step Conceptual Protocol:
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N-Methylation of 4-Chloro-2-nitroaniline: The starting material, 4-chloro-2-nitroaniline, can be methylated on the amino group. This reaction is typically carried out using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or acetonitrile. The reaction progress would be monitored by thin-layer chromatography (TLC).
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Reduction of the Nitro Group: The resulting 4-chloro-N-methyl-2-nitroaniline can then be reduced to the corresponding diamine. A variety of reducing agents can be employed for this transformation, including:
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Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.
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Metal-Acid Reduction: A classic method involves the use of a metal such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
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Work-up and Purification: Following the reduction, the reaction mixture would be neutralized, and the product extracted into an organic solvent. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final 5-Chloro-N1-methylbenzene-1,2-diamine.
Analytical Characterization
While specific spectra for 5-Chloro-N1-methylbenzene-1,2-diamine are not publicly available, the following are the expected spectroscopic signatures based on its structure:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group would appear as a singlet or a doublet depending on the coupling with the adjacent N-H proton.
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¹³C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amino and methylamino groups and the electron-withdrawing chloro group. The methyl carbon would appear at a characteristic upfield chemical shift.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z 156, with a characteristic isotopic pattern (M+2) at m/z 158 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, C-H stretching of the aromatic ring and the methyl group around 2850-3100 cm⁻¹, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and a C-Cl stretching vibration in the fingerprint region.
Reactivity and Applications in Drug Development
Ortho-phenylenediamines are versatile reagents in organic synthesis. The two adjacent amino groups can readily undergo condensation reactions with a variety of dicarbonyl compounds and their equivalents to form various heterocyclic systems.
Expected Reactivity:
Expected reactivity of 5-Chloro-N1-methylbenzene-1,2-diamine leading to various heterocyclic systems.
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Benzimidazole Formation: Reaction with carboxylic acids or aldehydes, often under acidic conditions, will yield substituted benzimidazoles. The N-methyl group will direct the cyclization to form a specific regioisomer. Benzimidazoles are a prominent scaffold in many marketed drugs.
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Quinoxaline Synthesis: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal, diacetyl) will produce substituted quinoxalines, another important heterocyclic motif in medicinal chemistry.
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Other Heterocycles: Reactions with reagents like phosgene or its equivalents can lead to the formation of benzimidazolones.
The designation of this compound as a "Protein Degrader Building Block" strongly suggests its use in the synthesis of PROTACs. In a typical PROTAC molecule, a ligand for a target protein and a ligand for an E3 ubiquitin ligase are connected by a linker. This diamine could serve as a core component of either the target ligand or the linker, or as a scaffold to connect these different parts.
Safety and Handling
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Hazard Statements: The compound is expected to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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Personal Protective Equipment (PPE): It is essential to handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.
Conclusion
5-Chloro-N1-methylbenzene-1,2-diamine is a chemical intermediate with significant potential in synthetic and medicinal chemistry. Its structure is well-suited for the construction of diverse heterocyclic compounds, particularly those of interest in drug discovery, such as benzimidazoles and components of protein degraders. While a comprehensive experimental dataset for this specific molecule is currently lacking in the public domain, this guide provides a solid foundation for researchers by summarizing its known attributes, predicting its properties and reactivity, and outlining necessary safety precautions based on available information for related compounds. Further research to fully characterize this compound and explore its applications is warranted.
